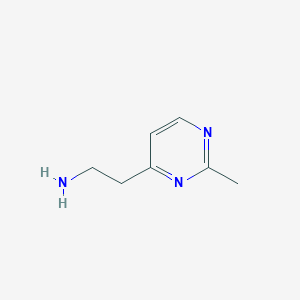
3-(Oxetan-3-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Oxetan-3-yl)acrylonitrile is an organic compound characterized by the presence of an oxetane ring and an acrylonitrile group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxetan-3-yl)acrylonitrile typically involves the formation of the oxetane ring followed by the introduction of the acrylonitrile group. One common method includes the cyclization of appropriate precursors through intramolecular cyclization reactions. For instance, the oxetane ring can be synthesized via intramolecular etherification or epoxide ring opening/closing reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization processes using optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the oxetane ring and subsequent introduction of the acrylonitrile group .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Oxetan-3-yl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .
Major Products
Major products formed from these reactions include substituted oxetane derivatives, primary amines, and other functionalized compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(Oxetan-3-yl)acrylonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, oxetane-containing compounds are explored for their potential as drug candidates due to their unique physicochemical properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 3-(Oxetan-3-yl)acrylonitrile and its derivatives involves interactions with specific molecular targets and pathways. The oxetane ring’s strained structure makes it reactive, allowing it to participate in various chemical reactions. The acrylonitrile group can undergo nucleophilic addition reactions, leading to the formation of new chemical bonds and functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Nitromethyl)oxetane: Similar in structure but contains a nitro group instead of an acrylonitrile group.
3-(Azidomethyl)oxetane: Contains an azide group, offering different reactivity and applications.
Oxetan-3-one: A simpler oxetane derivative without additional functional groups.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives with diverse properties .
Eigenschaften
Molekularformel |
C6H7NO |
|---|---|
Molekulargewicht |
109.13 g/mol |
IUPAC-Name |
(E)-3-(oxetan-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C6H7NO/c7-3-1-2-6-4-8-5-6/h1-2,6H,4-5H2/b2-1+ |
InChI-Schlüssel |
LQSSOXKPUGTPNE-OWOJBTEDSA-N |
Isomerische SMILES |
C1C(CO1)/C=C/C#N |
Kanonische SMILES |
C1C(CO1)C=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


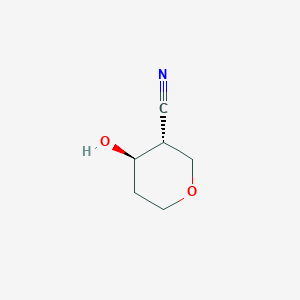
![ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B15225696.png)

![N-Methyl-1-(spiro[3.4]octan-2-yl)methanamine](/img/structure/B15225702.png)


![tert-Butyl (R)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B15225733.png)

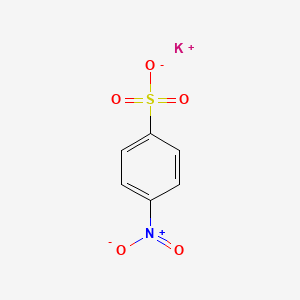
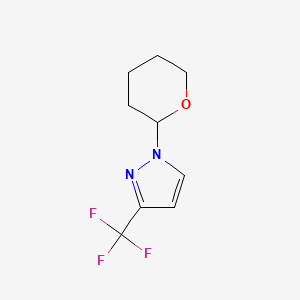
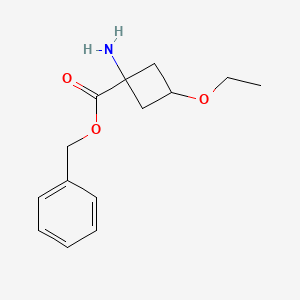
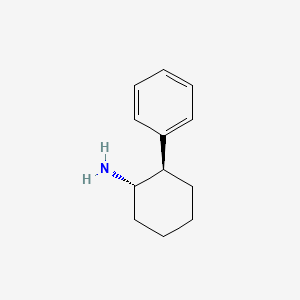
![Rel-(1S,2S,4R)-2-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B15225784.png)
